molecular formula C6H10O6 B1232406 (E)-but-2-enedioic acid;ethane-1,2-diol CAS No. 27496-67-9

(E)-but-2-enedioic acid;ethane-1,2-diol

Cat. No.: B1232406
CAS No.: 27496-67-9
M. Wt: 178.14 g/mol
InChI Key: MKEPGIQTWYTRIW-TYYBGVCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-But-2-enedioic acid (fumaric acid) is an unsaturated dicarboxylic acid with the trans (E) configuration. It is widely used in the food industry as an acidulant and in organic synthesis. Its isomer, (Z)-but-2-enedioic acid (maleic acid), is less stable and readily converts to the E form under certain conditions. Evidence for its applications includes its role in forming fumarate salts with amines, which exhibit unique solubility properties due to hydrogen bonding and ionic interactions .

Ethane-1,2-diol (ethylene glycol) is a vicinal diol with two hydroxyl groups on adjacent carbons. It is a versatile solvent, antifreeze agent, and precursor in polymer synthesis. Its hydroxyl groups enable strong hydrogen bonding, making it effective in deep eutectic solvents (DES) and catalytic systems. It is also used in nanoparticle synthesis as a chelating agent .

Properties

CAS No.

27496-67-9

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(E)-but-2-enedioic acid;ethane-1,2-diol

InChI

InChI=1S/C4H4O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);3-4H,1-2H2/b2-1+;

InChI Key

MKEPGIQTWYTRIW-TYYBGVCCSA-N

SMILES

C(CO)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C(CO)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C(CO)O.C(=CC(=O)O)C(=O)O

Synonyms

PEGF cpd
poly(ethylene glycol fumarate)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;ethane-1,2-diol can be achieved through several methods. One common approach involves the esterification of fumaric acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in ethylene glycol can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in fumaric acid can be reduced to form succinic acid.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Nucleophiles such as halides or amines can react with the hydroxyl groups under basic conditions.

Major Products

    Oxidation: Glycolic acid or oxalic acid.

    Reduction: Succinic acid.

    Substitution: Various substituted ethylene glycol derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;ethane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of skin conditions and metabolic disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;ethane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl groups in ethylene glycol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in fumaric acid can participate in redox reactions, affecting cellular redox balance.

Comparison with Similar Compounds

Data Tables

Table 1. Catalytic Oxidation of Vicinal Diols Using Au/C Catalysts

Diol Conversion (%) Selectivity to α-Hydroxy Carboxylate (%)
Ethane-1,2-diol 94 90–100
Propane-1,2-diol 80 90–100

Table 2. Efficiency of DES in Phenolic Acid Extraction

DES Composition Gallic Acid Yield (%) Hydrolyzable Tannin Yield (%)
Choline chloride:ethane-1,2-diol 92 85
Choline chloride:glycerol 78 70
Choline chloride:lactic acid Not detected 45

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